4-Fluoroquinolin-7-ol
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Overview
Description
4-Fluoroquinolin-7-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroquinolin-7-ol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .
Industrial Production Methods: Industrial production methods often involve optimized synthetic procedures to enhance yield and reduce costs. These methods may include the use of organometallic compounds and cross-coupling reactions to achieve the desired fluorinated quinoline structure .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: Conversion to quinolone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinolone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Fluoroquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 4-Fluoroquinolin-7-ol involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits DNA replication, leading to bacterial cell death . This mechanism is similar to other fluoroquinolones, making it effective against a broad spectrum of bacterial infections .
Comparison with Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison: 4-Fluoroquinolin-7-ol is unique due to its specific fluorination pattern, which enhances its biological activity and provides distinct properties compared to other fluoroquinolones . Its ability to inhibit bacterial DNA gyrase and topoisomerase IV makes it a valuable compound in the development of new antibiotics .
Properties
Molecular Formula |
C9H6FNO |
---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
4-fluoroquinolin-7-ol |
InChI |
InChI=1S/C9H6FNO/c10-8-3-4-11-9-5-6(12)1-2-7(8)9/h1-5,12H |
InChI Key |
AGBNZJHUIZVFKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1O)F |
Origin of Product |
United States |
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